molecular formula C22H25N3O4 B10978129 N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B10978129
M. Wt: 395.5 g/mol
InChI Key: UKCNBHIWPSLNHL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a phthalazinone core, which is a bicyclic system containing a benzene ring fused to a pyrazinone ring, and a substituted acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors, such as substituted benzoyl hydrazines, under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the phthalazinone derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study biological pathways and interactions due to its potential bioactivity.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents, based on its structural features.

    Industry: Use in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as phthalazinone-based inhibitors or modulators.

    Substituted Acetamides: Compounds with similar acetamide groups, such as N-phenylacetamides or N-alkylacetamides.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C22H25N3O4/c1-14(2)13-25-22(27)17-8-6-5-7-16(17)19(24-25)12-21(26)23-18-10-9-15(28-3)11-20(18)29-4/h5-11,14H,12-13H2,1-4H3,(H,23,26)

InChI Key

UKCNBHIWPSLNHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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